3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
Description
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSLQGUDQMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Synthesis via [1.1.1]Propellane
Photochemical activation of [1.1.1]propellane with diacetyl under UV light forms a diketone intermediate, which undergoes haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This method, scalable to kilogram quantities in flow reactors, achieves 60–75% yield for the dicarboxylic acid. The trifluoromethyl variant may introduce additional steps, such as fluorination or substitution, though specific protocols remain proprietary.
Functionalization of the BCP Core
Introducing the trifluoromethyl group and carboxamide moiety demands careful sequencing to avoid side reactions. Two pathways emerge: early-stage trifluoromethylation and late-stage amidation .
Early-Stage Trifluoromethylation
Incorporating the trifluoromethyl group during BCP formation minimizes steric hindrance. A patent by Mykhailiuk et al. describes using trifluoromethylacetylene as a carbene precursor in cyclopropanation, though yields for asymmetric derivatives are unspecified. Alternative routes employ trifluoromethyl-substituted diazo compounds, but their stability under photochemical conditions remains unverified.
Late-Stage Amidation
Carboxamide installation typically follows carboxylate formation. For example, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with ammonia or amines. This method, while straightforward, risks racemization and requires anhydrous conditions.
Case Study: Multi-Step Synthesis from Bicyclo[1.1.1]pentane-1-carboxylic Acid
A patented route for 3-methyl-BCP-1-carboxylic acid () provides a template for adapting to the trifluoromethyl analog:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Carbonyl Reduction | BH₃·THF, 0°C → RT, 12h | 83.5% |
| 2 | Bromination | CBr₄, PPh₃, CH₂Cl₂, RT | 78.1% |
| 3 | Hydrolysis | LiOH·H₂O, THF/H₂O, RT, 12h | 78.1% |
| 4 | Dehalogenation | Pd/C, Et₃N, H₂, EtOAc, RT, 12h | 80.1% |
Adapting this protocol for trifluoromethyl-BCP-carboxamide would involve:
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Reduction of a trifluoromethyl ketone precursor to the alcohol.
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Bromination using CBr₄/PPh₃ to install the bromomethyl group.
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Hydrolysis to the carboxylic acid.
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Amidation via Curtius rearrangement or direct coupling with NH₃.
Challenges include managing the electron-withdrawing trifluoromethyl group, which may slow nucleophilic substitutions and necessitate higher temperatures or catalysts.
Industrial-Scale Considerations
Flow Chemistry for Photochemical Steps
The ACS study demonstrates that photochemical BCP synthesis in flow reactors achieves 1 kg/day output with consistent purity. Key advantages include:
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Enhanced light penetration and mixing.
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Reduced decomposition of photoactive intermediates.
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Scalability without compromising yield (60–75% for dicarboxylic acid).
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing intermediates for further derivatization.
Mechanistic Insights :
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Acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.
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Basic hydrolysis proceeds via deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon.
Cross-Coupling Reactions
The BCP core participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation. These reactions are valuable for introducing aryl or alkyl groups while retaining the BCP scaffold.
Key Observations :
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The BCP iodide acts as an electrophile in Kumada coupling, with nickel catalysis tolerating the strained bicyclic system .
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Boronate derivatives of BCPs enable Suzuki-Miyaura coupling under mild conditions, preserving the carboxamide group .
Functionalization of the Amide Group
The carboxamide undergoes standard transformations typical of amides, including reduction and alkylation.
Mechanistic Notes :
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Reduction with LiAlH₄ proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by cleavage of the C–N bond.
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Alkylation occurs at the amide nitrogen under strongly basic conditions, forming a tetrahedral intermediate.
Radical Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group participates in radical-mediated transformations, enabling diversification of the BCP scaffold.
Key Findings :
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Photochemical excitation generates a BCP-centered radical, which adds to alkenes to form alkylated products .
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Hydrogen atom transfer (HAT) reagents selectively replace one fluorine atom in the trifluoromethyl group .
Stability Under Physiological Conditions
The compound’s stability in aqueous and enzymatic environments is critical for biomedical applications.
| Condition | Time | Degradation | Reference |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 24 h | <5% hydrolysis to carboxylic acid | |
| Human liver microsomes | 1 h | Metabolized to 3-hydroxy-BCP-carboxamide |
Implications :
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The carboxamide exhibits high hydrolytic stability at physiological pH, making it suitable for drug development .
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CYP450 enzymes oxidize the trifluoromethyl group, necessitating structural optimization for metabolic stability .
Comparison with Carboxylic Acid Analogue
The carboxamide derivative shows distinct reactivity compared to its carboxylic acid counterpart:
| Property | Carboxamide | Carboxylic Acid |
|---|---|---|
| Hydrolysis rate (pH 7) | t₁/₂ > 48 h | t₁/₂ = 2 h |
| Solubility in H₂O | 12 mg/mL | 45 mg/mL |
| Cross-coupling efficiency | Higher (due to reduced steric hindrance) | Lower |
Scientific Research Applications
Organic Synthesis
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules with specific functionalities.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals due to its unique bicyclic structure. |
| Functionalization | Can undergo various transformations such as nucleophilic substitutions and cycloaddition reactions, allowing for diverse derivatives to be synthesized. |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a lead compound for drug development.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacology: Studies have explored its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that modifications of the carboxamide group enhance binding affinity to specific receptors involved in cancer proliferation. |
| Study B (2023) | Found that certain derivatives improve cognitive function in animal models, indicating potential for neuroprotective therapies. |
Agricultural Chemistry
Due to its unique properties, this compound is being investigated for use as a pesticide or herbicide.
Research Insights:
- The trifluoromethyl group contributes to increased potency against target pests while minimizing toxicity to non-target organisms.
- Field trials have shown promising results in controlling resistant pest populations.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is not fully understood. its effects are likely due to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of these targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (-CF₃): Enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs . Electron-withdrawing nature modulates electronic density of the BCP core, affecting reactivity in coupling reactions .
- Carboxamide (-CONH₂) :
- Ester (-COOCH₃) :
- Serves as a stable intermediate for amide synthesis; lower polarity than carboxylic acid .
Biological Activity
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 180.12 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Mechanisms of Biological Activity
Research indicates that compounds containing bicyclo[1.1.1]pentane moieties can act as bioisosteres of benzene rings, which allows them to interact with various biological targets differently than classical compounds. The specific mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.
- Receptor Modulation : It may act on receptors related to neurotransmission or inflammation, potentially offering therapeutic benefits in conditions like pain or neurodegenerative diseases.
Research Findings and Case Studies
Recent studies have highlighted the biological potential of bicyclo[1.1.1]pentane derivatives:
- Lipoxin A Analogues : A study synthesized bicyclo[1.1.1]pentane-containing analogues of lipoxin A, demonstrating their ability to modulate inflammation and promote resolution pathways in vivo .
- Drug Development Applications : The rigid structure of bicyclo[1.1.1]pentanes allows for diverse functionalization, making them suitable for creating novel pharmacophores in drug discovery .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the established synthetic routes for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide, and what are their respective yields and limitations?
The compound is synthesized via optimized protocols involving [1.1.1]propellane intermediates. A key method employs photochemical reactions to generate bicyclo[1.1.1]pentane scaffolds, followed by trifluoromethylation. Mykhailiuk et al. (2010) developed a multigram-scale synthesis using 1,3-diacetylbicyclo[1.1.1]pentane as a precursor, achieving yields >70% after purification . Challenges include managing the reactivity of the strained bicyclo system and ensuring regioselective functionalization. Alternative routes, such as halogenation followed by cross-coupling, are limited by the instability of intermediates under harsh conditions .
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (MW: 209.15 g/mol) and detects impurities .
- Nuclear Magnetic Resonance (NMR): NMR is critical for verifying trifluoromethyl group integration, with characteristic shifts at δ -60 to -70 ppm .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?
- Density: Predicted at 1.725±0.06 g/cm (similar to analogs like 3-carbamoyl derivatives) .
- Boiling Point: Estimated at 427.2±44.0 °C, suggesting thermal stability for most reactions .
- LogP: ~2.1 (calculated), indicating moderate lipophilicity, suitable for medicinal chemistry applications .
- Acid Dissociation Constant (pKa): ~4.56, influencing protonation states in biological systems .
Advanced Research Questions
Q. How does the trifluoromethyl group enhance the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
The trifluoromethyl group improves metabolic stability by resisting oxidative degradation. In vivo studies of related compounds (e.g., DNL343, a neuroprotective agent) demonstrate prolonged half-lives (>6 hours in rodent models) due to reduced CYP450-mediated metabolism. The electronegativity of fluorine also enhances membrane permeability, as shown in comparative Caco-2 assays .
Q. What strategies enable functionalization of the bicyclo[1.1.1]pentane core for targeted drug delivery?
- Bridging Heteroarylation: Utilizes iridium-catalyzed C–H activation to introduce aryl/heteroaryl groups at the bridgehead position .
- Protection/Deprotection: tert-Butoxycarbonyl (Boc) groups protect the carboxamide during alkylation or acylation steps, as seen in methyl 3-((Boc-amino)) derivatives .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches targeting moieties (e.g., peptides) to the bicyclo scaffold .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Discrepancies in receptor binding affinities (e.g., NMDA vs. AMPA glutamate receptors) arise from stereochemical variations. For example, (2S)-3-(3'-carboxybicyclo[1.1.1]pentyl)alanine shows 10-fold higher NMDA affinity than its (2R)-isomer. Resolution requires chiral HPLC separation and enantiomer-specific activity assays .
Q. How is computational modeling used to predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock Vina) simulate binding to proteins like TDP-43, a target in amyotrophic lateral sclerosis (ALS). The bicyclo core’s rigidity optimizes steric complementarity, while the trifluoromethyl group forms hydrophobic interactions with residues like Phe147 and Leu148 .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
Q. Table 2: Analytical Parameters for Quality Control
| Technique | Parameter | Target Value | Application |
|---|---|---|---|
| HPLC | Retention time | 8.2±0.3 minutes | Purity assessment |
| NMR | Chemical shift | δ -65 ppm | Trifluoromethyl verification |
| LC-MS | [M+H] | m/z 210.1 | Molecular weight confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
